2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester typically involves multiple steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated with a suitable halide to introduce the propionic acid moiety.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Acetylation: Finally, the phenolic hydroxyl group is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be performed to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Phthalimidyl-3-(3’-hydroxyphenyl)propionic acid.
Oxidation: Products depend on the extent of oxidation, potentially leading to carboxylic acids or ketones.
Reduction: 2-Phthalimidyl-3-(3’-hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in proteomics to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Phthalimidyl-3-(3’-hydroxyphenyl)propionic Acid Methyl Ester
- 2-Phthalimidyl-3-(3’-methoxyphenyl)propionic Acid Methyl Ester
- 2-Phthalimidyl-3-(3’-chlorophenyl)propionic Acid Methyl Ester
Uniqueness
2-Phthalimidyl-3-(3’-acetoxyphenyl)propionic Acid Methyl Ester is unique due to its specific acetoxy group, which can undergo hydrolysis to yield a phenolic hydroxyl group. This property allows for versatile chemical modifications and applications in various research fields .
Properties
IUPAC Name |
methyl 3-(3-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-12(22)27-14-7-5-6-13(10-14)11-17(20(25)26-2)21-18(23)15-8-3-4-9-16(15)19(21)24/h3-10,17H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNMYYQKRQNAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662170 |
Source
|
Record name | Methyl 3-[3-(acetyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-33-1 |
Source
|
Record name | Methyl α-[[3-(acetyloxy)phenyl]methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[3-(acetyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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